8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
Preliminary studies suggest that this compound may have antiproliferative activity, inhibiting the growth of certain cancer cells in a dose-dependent manner . It may also influence cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the bromination of a suitable precursor under controlled conditions. One common method involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly gamma-aminobutyric acid (GABA) receptors. By enhancing the inhibitory effects of GABA, the compound may exert anxiolytic, sedative, and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 8-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 8-Iodo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Uniqueness
8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. Compared to its fluorinated, chlorinated, or iodinated counterparts, the bromine atom may confer different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-2-1-7-6-11-3-4-12-9(7)5-8/h1-2,5,11-12H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZQXMYAWHHQMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(CN1)C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.